3-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}-4-methoxybenzoic acid
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Description
3-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}-4-methoxybenzoic acid is a useful research compound. Its molecular formula is C18H19ClN2O5S and its molecular weight is 410.87. The purity is usually 95%.
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Biological Activity
3-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}-4-methoxybenzoic acid is a compound that belongs to the class of piperazine derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
- Molecular Weight : 367.85 g/mol
- Functional Groups : Sulfonamide, piperazine, and methoxy groups.
Piperazine derivatives like this compound exhibit various mechanisms of action, primarily through interactions with neurotransmitter receptors and enzymes. Notably, they often target:
- Dopamine Receptors : Some studies indicate that similar compounds can act as agonists or antagonists at dopamine receptors, influencing neurochemical pathways involved in mood regulation and psychotic disorders .
- Acetylcholinesterase Inhibition : Piperazine derivatives have shown potential as acetylcholinesterase inhibitors, which can be beneficial in treating Alzheimer's disease and other cognitive disorders .
Biological Activity
The biological activities of this compound can be summarized in the following key areas:
Antimicrobial Activity
Research has indicated that piperazine derivatives possess significant antimicrobial properties. In vitro studies have demonstrated that compounds with similar structures exhibit moderate to strong antibacterial activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Bacterial Strain | Activity Level |
---|---|
Salmonella typhi | Moderate to Strong |
Bacillus subtilis | Moderate to Strong |
Other strains tested | Weak to Moderate |
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory properties. For instance, studies on related piperazine compounds have shown strong inhibitory effects on urease and acetylcholinesterase:
Enzyme | IC50 Value (µM) |
---|---|
Acetylcholinesterase | 2.14 - 6.28 |
Urease | 1.13 - 6.28 |
These findings suggest a potential role in treating conditions linked to these enzymes, such as gastric ulcers (urease inhibition) and neurodegenerative diseases (acetylcholinesterase inhibition) .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of piperazine derivatives. For instance, compounds exhibiting selective D3 dopamine receptor activity have shown promise in protecting dopaminergic neurons from degeneration . This suggests potential applications in treating neurodegenerative diseases like Parkinson's.
Case Studies
Several case studies have been conducted on piperazine derivatives with structural similarities to this compound:
- Neuropsychiatric Disorders : A study demonstrated that a related compound significantly improved symptoms in animal models of depression by modulating dopamine receptor activity.
- Antimicrobial Efficacy : In a clinical trial setting, a series of piperazine derivatives were tested against resistant bacterial strains, showing promising results that warrant further investigation into their therapeutic potential.
Properties
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-4-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O5S/c1-26-16-6-5-13(18(22)23)11-17(16)27(24,25)21-9-7-20(8-10-21)15-4-2-3-14(19)12-15/h2-6,11-12H,7-10H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCATSAXSMPJKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.